![molecular formula C14H16N2OS B3822582 3-[(diallylamino)methyl]-1,3-benzoxazole-2(3H)-thione](/img/structure/B3822582.png)
3-[(diallylamino)methyl]-1,3-benzoxazole-2(3H)-thione
Overview
Description
Benzoxazole is a heterocyclic compound with a bicyclic structure consisting of a benzene ring fused to an oxazole ring . It is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
Synthesis Analysis
Benzoxazoles can be synthesized using various methods. One common approach involves the cyclization reactions of 2-aminophenols with β-diketones . Another method involves the reaction of o-aminothiophenols and aldehydes using samarium triflate as a reusable acid catalyst .Molecular Structure Analysis
Benzoxazole is a planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery . The exact molecular structure of “3-[(diallylamino)methyl]-1,3-benzoxazole-2(3H)-thione” would require more specific information or computational chemistry techniques for accurate determination.Chemical Reactions Analysis
Benzoxazoles can undergo a variety of chemical reactions. They have been used as starting materials for different mechanistic approaches in drug discovery . The specific reactions that “3-[(diallylamino)methyl]-1,3-benzoxazole-2(3H)-thione” can undergo would depend on its exact structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazoles can vary depending on their exact structure. Some general properties of benzoxazoles include their planar structure and their ability to participate in π-stacking interactions due to the conjugated system of double bonds in their structure .Mechanism of Action
The mechanism of action of benzoxazoles can vary widely depending on their exact structure and the biological system in which they are acting. They have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Future Directions
properties
IUPAC Name |
3-[[bis(prop-2-enyl)amino]methyl]-1,3-benzoxazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-3-9-15(10-4-2)11-16-12-7-5-6-8-13(12)17-14(16)18/h3-8H,1-2,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCLMNBSNSSBBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)CN1C2=CC=CC=C2OC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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